3,4-Dicarboxy-2-hydroxybutanoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dicarboxy-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the oxidation of isocitrate using specific oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3,4-Dicarboxy-2-hydroxybutanoate often involves large-scale fermentation processes. Microorganisms capable of producing isocitrate are cultured, and the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
3,4-Dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other hydroxy acids.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions vary. For example, oxidation can yield different carboxylic acids, while reduction can produce various hydroxy acids .
Scientific Research Applications
3,4-Dicarboxy-2-hydroxybutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in metabolic studies and enzyme kinetics.
Medicine: Research explores its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dicarboxy-2-hydroxybutanoate exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets include enzymes involved in the citric acid cycle, where it plays a crucial role in energy production and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-carboxy-3-hydroxypentanedioate: This compound is a citrate derivative with similar chemical properties.
2-(carboxymethyl)-2-hydroxysuccinate: Another citrate derivative with comparable reactivity.
Uniqueness
3,4-Dicarboxy-2-hydroxybutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.
Properties
IUPAC Name |
3-carboxy-2,5-dihydroxy-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLHEXUDAPZAU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O7- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.